molecular formula C15H10Cl5NO2 B11944672 N-(3-chloro-2-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide CAS No. 853311-20-3

N-(3-chloro-2-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide

Cat. No.: B11944672
CAS No.: 853311-20-3
M. Wt: 413.5 g/mol
InChI Key: XRRPAHKYLHKEFU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenyl ring substituted with chlorine and methyl groups, as well as an acetamide group linked to a tetrachlorophenoxy moiety. Its complex structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 2,3,4,6-tetrachlorophenol.

    Formation of Intermediate: The 3-chloro-2-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-2-methylphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 2,3,4,6-tetrachlorophenol in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include:

    Catalysts: Using specific catalysts to increase reaction efficiency.

    Solvents: Selecting appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Controlling reaction temperature and pressure to optimize conditions.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-2-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or partially dechlorinated products.

    Substitution: Phenyl ethers or other substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide can be compared with other similar compounds, such as:

  • N-(3-chloro-2-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
  • N-(3-chloro-2-methylphenyl)-2-(2,3,5,6-tetrachlorophenoxy)acetamide

Uniqueness:

  • Substitution Pattern: The specific substitution pattern on the phenyl rings makes it unique.
  • Chemical Properties: Its distinct chemical properties, such as solubility and reactivity, differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

853311-20-3

Molecular Formula

C15H10Cl5NO2

Molecular Weight

413.5 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide

InChI

InChI=1S/C15H10Cl5NO2/c1-7-8(16)3-2-4-11(7)21-12(22)6-23-15-10(18)5-9(17)13(19)14(15)20/h2-5H,6H2,1H3,(H,21,22)

InChI Key

XRRPAHKYLHKEFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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